molecular formula C17H18N4O2 B2791058 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-02-6

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2791058
CAS RN: 2097914-02-6
M. Wt: 310.357
InChI Key: VCHMIHHSRTUPPZ-UHFFFAOYSA-N
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Description

The compound “N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic molecule. It contains a 3,4-dihydro-2H-1-benzopyran moiety, which is also known as chroman . Chroman is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures - benzopyran, azetidine, and pyridazine. Each of these rings would contribute to the overall 3-dimensional structure of the molecule .

Scientific Research Applications

Antimalarial Activity

DPBI and its analogs have been investigated as selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH plays a crucial role in pyrimidine de novo biosynthesis within the malaria parasite. DSM265, a known PfDHODH inhibitor, binds to a hydrophobic pocket at the N-terminus. DPBI derivatives exhibit sub-micromolar to low-micromolar inhibitory activity against PfDHODH, making them promising candidates for antimalarial drug development .

Synthesis of 3,4-Dihydro-2H-1,4-oxazines

DPBI derivatives can be used in the one-pot enantioselective construction of 3,4-dihydro-2H-1,4-oxazines . This process involves asymmetric transfer hydrogenation of alkynones, followed by conversion of chiral alkynols into oxazines. The enantioselectivity retention is excellent, making this method valuable for organic synthesis .

Antimicrobial Potential

Certain DPBI derivatives, such as compounds 1a and 1b , have demonstrated good antimicrobial potential. Further studies are needed to explore their efficacy against specific pathogens .

Antifungal Activity

Researchers have designed and synthesized 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins , including DPBI analogs. Compounds like 7b, 7c, and 7k exhibited substantial and broad-spectrum antifungal activities against various phytopathogenic fungi. Notably, compound 7b showed remarkable efficacy .

Mitochondrial Coenzyme Q (CoQ) Studies

While not directly related to DPBI, it’s worth noting that mitochondrial CoQ research is an active area. CoQ plays a vital role in cellular energy production and oxidative stress management. Investigating DPBI’s impact on CoQ metabolism could yield valuable insights .

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)21-10-13(11-21)19-16-6-3-9-18-20-16/h1-6,9,13,15H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHMIHHSRTUPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

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